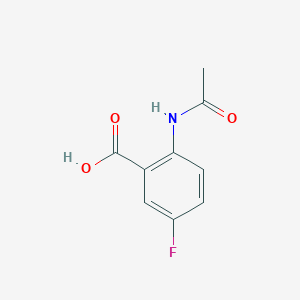

2-Acetamido-5-fluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHDURZULPJHIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370973 | |

| Record name | 2-acetamido-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49579-56-8 | |

| Record name | 2-acetamido-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 49579-56-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Acetamido-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a primary synthesis pathway for 2-Acetamido-5-fluorobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented in two major stages: the preparation of the precursor, 2-Amino-5-fluorobenzoic acid, from 4-fluoroaniline, followed by its subsequent acetylation. This guide includes detailed experimental protocols, quantitative data, and process visualizations to support research and development activities.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a four-step process commencing with 4-fluoroaniline. The pathway involves the formation of key intermediates, including N-(4-fluorophenyl)-2-(hydroxyimino)acetamide and 5-fluoro-1H-indole-2,3-dione (5-fluoroisatin). This route is noted for its use of readily available starting materials and mild reaction conditions, making it suitable for industrial-scale production.[1]

The overall transformation is depicted in the following diagram:

Caption: Overall synthesis pathway from 4-Fluoroaniline.

Experimental Protocols

The following sections provide detailed methodologies for each key transformation in the synthesis pathway.

Stage 1: Synthesis of 2-Amino-5-fluorobenzoic Acid

This stage converts 4-fluoroaniline into the key precursor, 2-Amino-5-fluorobenzoic acid, over three distinct experimental steps.

Step 1.1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

This step involves the condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride.[1]

-

Reagents:

-

4-fluoroaniline (11.1 g)

-

Chloral hydrate (18.2 g)

-

Hydroxylamine hydrochloride (22.3 g)

-

Concentrated Hydrochloric Acid (9 mL)

-

Water

-

-

Protocol:

-

Prepare a solution of chloral hydrate by dissolving 18.2 g in 400 mL of water.

-

In a separate flask, dissolve 11.1 g of 4-fluoroaniline and 22.3 g of hydroxylamine hydrochloride in 160 mL of water. Add 9 mL of concentrated hydrochloric acid and stir until a clear yellow solution is obtained.

-

Add the chloral hydrate solution to a 1000 mL three-necked flask equipped with a mechanical stirrer and condenser.

-

Add the 4-fluoroaniline solution to the flask. A white precipitate will form immediately.

-

Heat the mixture to reflux (approximately 95-100 °C) and maintain for 2-3 hours.

-

Filter the hot mixture under reduced pressure.

-

Recrystallize the resulting solid from hot water, filter after cooling, and dry to yield the product as a white solid.

-

Step 1.2: Synthesis of 5-fluoro-1H-indole-2,3-dione (5-fluoroisatin)

The intermediate from Step 1.1 is cyclized using concentrated sulfuric acid.[1]

-

Reagents:

-

N-(4-fluorophenyl)-2-(hydroxyimino)acetamide (22.2 g)

-

98% Concentrated Sulfuric Acid (95 mL)

-

Crushed Ice

-

-

Protocol:

-

To a 250 mL three-necked flask, add 95 mL of 98% concentrated sulfuric acid.

-

Heat the acid to 60 °C (±10 °C).

-

Gradually add 22.2 g of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.

-

Increase the temperature to 85-90 °C and maintain for 20 minutes.

-

Pour the hot reaction solution into a beaker containing a large amount of crushed ice. An orange-red solid will precipitate.

-

Filter the precipitate and dry at a low temperature to obtain the product.

-

Step 1.3: Synthesis of 2-Amino-5-fluorobenzoic Acid

The final step in this stage is the oxidative cleavage of 5-fluoroisatin.[1]

-

Reagents:

-

5-fluoro-1H-indole-2,3-dione (from Step 1.2)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (15-25% w/w)

-

Hydrogen Peroxide (H₂O₂)

-

-

Protocol:

-

Prepare a solution of NaOH or KOH at a concentration of 15-25%.

-

Suspend the 5-fluoro-1H-indole-2,3-dione in the alkaline solution.

-

Add hydrogen peroxide dropwise. The molar ratio of 5-fluoroisatin to hydrogen peroxide should be between 1:2.5 and 1:4.0.

-

Control the reaction temperature between 80-90 °C.

-

After the reaction is complete, cool the solution and acidify to precipitate the product.

-

The crude product can be purified by recrystallization from xylene to yield 2-Amino-5-fluorobenzoic acid.

-

Below is a workflow diagram illustrating the key steps in the synthesis of 2-Amino-5-fluorobenzoic acid.

Caption: Experimental workflow for Stage 1.

Stage 2: Acetylation to this compound

This final stage involves the N-acetylation of the amino group using acetic anhydride. The following is a general procedure adapted for this specific substrate.[2][3]

-

Reagents:

-

2-Amino-5-fluorobenzoic acid

-

Acetic anhydride

-

Water

-

-

Protocol:

-

In a suitable flask, combine 2-Amino-5-fluorobenzoic acid with a molar excess of acetic anhydride (approximately 3 equivalents).

-

Add a boiling stone and gently heat the mixture to a boil for approximately 15 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully add a small amount of distilled water to hydrolyze the excess acetic anhydride.

-

Warm the mixture again until it nearly boils to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature. Crystals of the product should form.

-

Isolate the crystals by vacuum filtration, wash with a small amount of cold water or methanol, and dry thoroughly.

-

Quantitative Data

The following table summarizes the reported yields and physical properties for the key compounds in this synthesis pathway.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference(s) |

| N-(4-fluorophenyl)-2-(hydroxyimino)acetamide | C₈H₇FN₂O₂ | 182.15 | 69.3% | Not Reported | [1] |

| 5-fluoro-1H-indole-2,3-dione | C₈H₄FNO₂ | 165.12 | 89.9% | 216.9 - 217.2 | [1] |

| 2-Amino-5-fluorobenzoic acid | C₇H₆FNO₂ | 155.13 | 64.3-72.8% | 181 - 183 | [1][4] |

| This compound | C₉H₈FNO₃ | 197.16 | High | ~185 (by analogy) | [3] |

Note: The yield for the final acetylation step is expected to be high based on similar reactions. The melting point is an estimate based on the non-fluorinated analog, N-acetylanthranilic acid.[3]

References

Physicochemical Properties of 2-Acetamido-5-fluorobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Acetamido-5-fluorobenzoic acid. The information is compiled from various sources to support research, development, and quality control activities involving this compound. All quantitative data is presented in a clear tabular format, and detailed experimental protocols for key physicochemical parameter determination are provided.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These values are essential for understanding the compound's behavior in various experimental and physiological settings.

| Property | Value | Source |

| Molecular Formula | C₉H₈FNO₃ | [1][2] |

| Molecular Weight | 197.17 g/mol | [1] |

| Melting Point | 195°C | [1] |

| Boiling Point | 413.8°C | [1] |

| Density | 1.415 g/cm³ | [1] |

| pKa (Predicted) | No data available for the acetamido derivative. The pKa of the related compound, 2-Amino-5-fluorobenzoic acid, is predicted to be 1.86 ± 0.10.[3] | |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[4] Specific quantitative solubility data is not readily available. | |

| logP (Octanol-Water Partition Coefficient) | No experimentally determined value is readily available. |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties. These protocols are general and may require optimization for this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

-

Apparatus: A distillation apparatus is set up, consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Procedure: A sample of the compound (if liquid) is placed in the round-bottom flask with a few boiling chips. The apparatus is heated, and the temperature is monitored.

-

Observation: The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected. For high-boiling-point solids like this compound, specialized equipment for vacuum distillation might be necessary to prevent decomposition.

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution.

Methodology (Potentiometric Titration):

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility in water is low).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology (Shake-Flask Method):

-

Equilibration: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[5]

Determination of Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

Methodology (Shake-Flask Method):

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously and then allowed to stand for the two phases to separate completely.

-

Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical method (e.g., HPLC-UV).[6][7]

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[8]

Visualizations

The following diagrams illustrate common workflows relevant to the characterization and analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and subsequent determination of key physicochemical properties.

Caption: A typical analytical workflow for assessing the purity of a synthesized batch of this compound using HPLC.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. quora.com [quora.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Practical methods for the measurement of logP for surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Technical Guide: 2-Acetamido-5-fluorobenzoic Acid (CAS 49579-56-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetamido-5-fluorobenzoic acid (CAS 49579-56-8), a fluorinated aromatic compound of significant interest in organic synthesis and medicinal chemistry. This document details its physicochemical properties, outlines detailed experimental protocols for its synthesis and analysis, and explores its potential applications as a key building block in drug discovery and development. The strategic incorporation of a fluorine atom and an acetamido group onto the benzoic acid scaffold makes this molecule a valuable intermediate for creating novel therapeutic agents.

Physicochemical Properties

This compound is an off-white solid organic compound. The presence of both a hydrogen bond donor (amide N-H) and acceptors (carbonyl and carboxylic oxygens), along with the lipophilic fluorine atom, imparts a unique combination of properties relevant to its solubility and potential biological interactions.[1]

A summary of its key physicochemical data is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 49579-56-8 | [2][3] |

| Molecular Formula | C₉H₈FNO₃ | [2][3] |

| Molecular Weight | 197.17 g/mol | [2] |

| Melting Point | 195 °C | [2] |

| Boiling Point | 413.8 °C | [2] |

| Density | 1.415 g/cm³ | [2] |

| Appearance | Solid, Off-white powder | [3] |

| Synonyms | N-Acetyl-5-fluoroanthranilic acid, 2-(acetylamino)-5-fluorobenzoic acid | [3] |

| Solubility | Soluble in polar organic solvents | [1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the N-acetylation of its precursor, 2-amino-5-fluorobenzoic acid. The precursor itself can be synthesized via several established routes. Below are detailed experimental protocols for a complete synthetic pathway.

Experimental Protocol: Synthesis of 2-amino-5-fluorobenzoic acid

This protocol is based on a multi-step synthesis starting from 4-fluoroaniline.[1][4]

Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

-

Prepare Solution A: In a 1000 mL three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, dissolve 18.2 g of chloral hydrate in 400 mL of water.

-

Prepare Solution B: In a separate beaker, dissolve 11.1 g of 4-fluoroaniline and 22.3 g of hydroxylamine hydrochloride in 160 mL of water. Add 9 mL of concentrated hydrochloric acid and stir until a clear, yellow solution is obtained.

-

Reaction: Heat Solution A in an oil bath. Add Solution B to the flask. An immediate formation of a white flocculent precipitate will be observed.

-

Reflux: Raise the temperature to reflux and maintain for 2 hours.

-

Isolation: Cool the reaction mixture and filter the precipitate. The resulting crude product is N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.

Step 2: Cyclization to 5-fluoro-1H-indole-2,3-dione

-

In a 250 mL three-necked flask, add 95 mL of 98% concentrated sulfuric acid and heat to 60°C.

-

Slowly add 22.2 g of the dried product from Step 1.

-

Increase the temperature to 85-90°C and maintain for 20 minutes.

-

Carefully pour the hot reaction solution into a beaker containing crushed ice, which will cause an orange-red solid to precipitate.

-

Filter the solid and dry at a low temperature to obtain 5-fluoro-1H-indole-2,3-dione.[4]

Step 3: Oxidative Cleavage to 2-amino-5-fluorobenzoic acid

-

The 5-fluoro-1H-indole-2,3-dione is then oxidized using hydrogen peroxide under alkaline conditions to yield the final precursor, 2-amino-5-fluorobenzoic acid.[4]

-

Purification can be achieved by recrystallization from hot water or an appropriate organic solvent.[1]

Experimental Protocol: N-Acetylation to this compound

This is a representative protocol for the N-acetylation of an aminobenzoic acid derivative.

-

Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of 2-amino-5-fluorobenzoic acid in 100 mL of glacial acetic acid.

-

Acetylation: While stirring, slowly add 1.2 equivalents of acetic anhydride to the solution at room temperature.

-

Reaction: Heat the mixture to 80-90°C and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, cool the flask in an ice bath. Slowly add 100 mL of cold water to the stirred solution to precipitate the product.

-

Isolation and Purification: Collect the white precipitate by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure this compound.

-

Drying: Dry the purified product in a vacuum oven at 60-70°C.

Analytical Characterization

The purity and identity of synthesized this compound should be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity of fluorobenzoic acid derivatives.

General Experimental Protocol: HPLC Purity Analysis

This protocol provides a general method for purity determination using reversed-phase HPLC.

| Parameter | Condition |

| Instrumentation | HPLC system with UV detector |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 70% A / 30% B, linear gradient to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve sample in mobile phase (e.g., 1 mg/mL) and filter |

Procedure:

-

Prepare the mobile phases and sample solution as described.

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject a blank (mobile phase), a standard solution of known concentration, and the sample solution.

-

Integrate the peak areas from the resulting chromatograms.

-

Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Applications in Research and Drug Development

This compound is a valuable intermediate in medicinal chemistry. The constituent parts of the molecule—the fluorinated ring, the carboxylic acid, and the acetamido group—each contribute to its potential utility.

-

Fluorine Moiety: The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.

-

Acetamido Group: The N-acetyl group can participate in hydrogen bonding interactions within enzyme active sites or with receptors. N-acetylated anthranilic acid derivatives have been investigated for various biological activities, including anti-inflammatory properties.[5]

-

Carboxylic Acid Group: This functional group provides a key handle for synthetic modification, allowing for the formation of esters, amides, and other derivatives to build more complex molecules.

While specific biological activities for this compound are not extensively documented, its structural similarity to known bioactive compounds, such as non-steroidal anti-inflammatory drugs (NSAIDs), suggests its potential as a scaffold for developing new therapeutic agents.[6] For example, many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes.[7][8] Derivatives of anthranilic acid are known to possess antimicrobial, antiviral, and cytotoxic activities.[5][9] Therefore, this compound serves as an excellent starting point for library synthesis and screening in various disease areas.

Safety and Handling

-

Hazard Statements: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.

-

Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Wash skin thoroughly after handling.

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical and to use standard laboratory safety procedures.

Conclusion

This compound (CAS 49579-56-8) is a synthetically accessible and versatile chemical intermediate. Its unique structural features make it a compound of high interest for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research. This guide provides foundational data and methodologies to support its use in the laboratory and to facilitate further exploration of its potential in drug discovery programs.

References

- 1. Page loading... [guidechem.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 9. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Acetamido-4-fluorobenzoic acid | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral Data Analysis of 2-Acetamido-5-fluorobenzoic Acid: A Technical Guide

Introduction

2-Acetamido-5-fluorobenzoic acid is a fluorinated derivative of anthranilic acid. The introduction of an acetamido group in place of the amino group is expected to induce significant changes in its spectral properties. This technical guide aims to provide a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, drawing parallels with the well-characterized 2-Amino-5-fluorobenzoic acid.

Predicted Spectral Data for this compound

While experimental data is not available, the following tables summarize the predicted spectral data for this compound based on the analysis of its structural features and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 11.0 | br s | 1H | -COOH |

| ~9.5 - 10.0 | s | 1H | -NH- |

| ~8.0 - 8.2 | dd | 1H | Ar-H |

| ~7.5 - 7.7 | ddd | 1H | Ar-H |

| ~7.2 - 7.4 | dd | 1H | Ar-H |

| ~2.1 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | -C=O (amide) |

| ~168 | -C=O (acid) |

| ~158 (d) | C-F |

| ~139 (d) | C-NH |

| ~125 (d) | Ar-CH |

| ~120 (d) | Ar-CH |

| ~118 (d) | Ar-C |

| ~115 (d) | Ar-CH |

| ~25 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3250 | Medium | N-H stretch (Amide) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1680 | Strong | C=O stretch (Amide I) |

| ~1600, ~1540 | Medium | C=C stretch (Aromatic) |

| ~1550 | Medium | N-H bend (Amide II) |

| ~1250 | Strong | C-F stretch |

| ~1200 | Strong | C-O stretch (Carboxylic acid) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 197 | [M]⁺ (Molecular Ion) |

| 155 | [M - C₂H₂O]⁺ |

| 138 | [M - COOH - CH₃]⁺ |

| 110 | [M - COOH - C₂H₂O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented for the analog, 2-Amino-5-fluorobenzoic acid. These protocols would be applicable for the analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher NMR spectrometer.

-

Data Acquisition: Standard pulse sequences are used for acquiring ¹H and ¹³C spectra.

-

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FT-IR spectrometer is used for data acquisition.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The interferogram is Fourier-transformed to obtain the infrared spectrum.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer is used.

-

Data Acquisition: The sample is introduced into the ion source, and the mass spectrum is recorded over a suitable m/z range.

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Conclusion

While experimental spectral data for this compound is not currently available in the public domain, this guide provides a predictive framework for its NMR, IR, and MS characteristics based on the analysis of its structural analog, 2-Amino-5-fluorobenzoic acid. The provided experimental protocols and workflow diagram offer a solid foundation for researchers undertaking the synthesis and characterization of this and related compounds. The acquisition and publication of experimental data for this compound would be a valuable contribution to the scientific community.

Solubility of 2-Acetamido-5-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Acetamido-5-fluorobenzoic acid in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document presents illustrative data from structurally similar compounds, namely N-Acetylanthranilic acid, 3-Fluorobenzoic acid, and 4-Fluorobenzoic acid. These examples serve as a practical reference for researchers aiming to design and execute solubility studies. Furthermore, this guide details a standardized experimental protocol for solubility determination and outlines the logical workflow of such an investigation.

Illustrative Solubility Data of Structurally Related Compounds

To provide a reasonable estimation of the solubility profile of this compound, the following table summarizes the available quantitative and qualitative solubility data for analogous compounds. These molecules share key structural features, such as the acetamido or fluoro-substituted benzoic acid backbone, which influence their interaction with various solvents.

| Compound | Solvent | Temperature | Solubility | Data Type |

| N-Acetylanthranilic acid | Water | Room Temperature | Very Soluble | Qualitative |

| Ethanol | Room Temperature | Soluble | Qualitative | |

| Acetone | Room Temperature | Soluble | Qualitative | |

| 3-Fluorobenzoic acid | Water | Room Temperature | ~ 3 - 6 g/L | Quantitative[1] |

| Ethanol | Room Temperature | More Soluble than Water | Qualitative[1] | |

| Acetone | Room Temperature | More Soluble than Water | Qualitative[1] | |

| 4-Fluorobenzoic acid | Water | 25 °C | 1200 mg/L | Quantitative[2] |

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

The following protocol describes a standardized and widely accepted method for determining the equilibrium solubility of a solid compound in a given solvent. This "shake-flask" method is recommended for its reliability and reproducibility.

1. Objective: To determine the saturation concentration of this compound in a selection of common solvents at a controlled temperature.

2. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, DMSO) of analytical grade

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

3. Procedure:

-

Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) for the HPLC calibration curve.

-

Create a series of calibration standards by diluting the stock solution to known concentrations.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a series of vials, ensuring there is more solid than will dissolve.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The concentration of the solute in the solution should not significantly change between later time points.[3]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered sample with a known volume of the mobile phase to bring the concentration within the range of the HPLC calibration curve.

-

-

Analysis by HPLC:

-

Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column is often appropriate for such aromatic carboxylic acids.

-

The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer with adjusted pH) and an organic solvent like acetonitrile or methanol.

-

Set the UV detector to a wavelength where this compound exhibits strong absorbance.

-

Inject the prepared calibration standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the prepared samples from the solubility experiment.

-

-

Data Analysis:

-

Determine the concentration of this compound in the diluted samples by interpolating their peak areas from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The resulting concentration represents the solubility of the compound in the specific solvent at the experimental temperature.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in a typical solubility study, from preparation to final analysis.

Caption: A flowchart of the experimental workflow for determining the solubility of a compound.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Acetamido-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 2-Acetamido-5-fluorobenzoic acid (N-Acetyl-5-fluoroanthranilic acid). Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related compounds, theoretical principles, and established experimental protocols to offer a robust understanding for research and development applications.

Molecular Structure

This compound is a derivative of anthranilic acid, featuring an acetamido group at the 2-position and a fluorine atom at the 5-position of the benzene ring. The fundamental chemical properties are summarized below.

| Property | Value |

| Chemical Formula | C₉H₈FNO₃ |

| Molecular Weight | 197.16 g/mol |

| CAS Number | 49579-56-8 |

| Synonyms | N-Acetyl-5-fluoroanthranilic acid |

While a definitive crystal structure for this compound is not publicly available, the crystal structure of its immediate precursor, 2-Amino-5-fluorobenzoic acid, provides significant insight into the geometry of the substituted benzene ring. It is expected that the bond lengths and angles within the fluorinated benzoic acid core will be largely comparable.

Conformational Analysis

The conformation of this compound is primarily determined by the rotational freedom around the C(1)-C(carboxyl) and C(2)-N(acetamido) single bonds, as well as the potential for intramolecular hydrogen bonding.

Studies on related ortho-substituted benzoic acids, such as 2-fluorobenzoic acid, have identified multiple stable conformers. A key feature is the potential for an intramolecular hydrogen bond between the carboxylic acid proton and the ortho substituent. In the case of this compound, a significant intramolecular hydrogen bond is expected between the N-H of the acetamido group and the carbonyl oxygen of the carboxylic acid group. This interaction would lead to a planar, six-membered ring-like structure, which is a common feature in N-acetylanthranilic acids. This conformation is likely to be the most stable, as it minimizes steric hindrance and maximizes electronic stabilization.

The following diagram illustrates the logical relationship in the conformational preference of this compound.

Caption: Conformational preference of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of 2-Amino-5-fluorobenzoic acid (5-fluoroanthranilic acid) using acetic anhydride.[1][2]

Materials:

-

2-Amino-5-fluorobenzoic acid

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Water

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 2-Amino-5-fluorobenzoic acid in a minimal amount of glacial acetic acid (if necessary).

-

Add a slight molar excess of acetic anhydride to the solution.

-

Heat the reaction mixture under reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker of ice-water with stirring to precipitate the product and hydrolyze any excess acetic anhydride.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold water to remove any remaining acetic acid.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified crystals under vacuum.

The following workflow diagram illustrates the synthesis process.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Standard spectroscopic techniques are used to characterize the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include those for the aromatic protons (three distinct signals in the aromatic region), the carboxylic acid proton (a broad singlet), the amide proton (a singlet), and the methyl protons of the acetyl group (a singlet).

-

¹³C NMR: Expected signals include those for the nine distinct carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the amide, and the carbons of the benzene ring.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom.

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the following functional groups:

-

O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹)

-

N-H stretch of the amide (~3300 cm⁻¹)

-

C-H stretches of the aromatic ring and methyl group (~3100-2850 cm⁻¹)

-

C=O stretch of the carboxylic acid (~1700 cm⁻¹)

-

C=O stretch of the amide (Amide I band, ~1660 cm⁻¹)

-

N-H bend of the amide (Amide II band, ~1550 cm⁻¹)

-

C-N stretch

-

C-F stretch

Quantitative Data

As previously mentioned, a crystal structure for this compound is not available. However, the following table presents selected bond lengths and angles from the crystal structure of the precursor, 2-Amino-5-fluorobenzoic acid, which are expected to be similar in the title compound.

Table 1: Selected Interatomic Distances and Angles for 2-Amino-5-fluorobenzoic acid

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C(1)-C(2) | 1.403(2) |

| C(2)-N(1) | 1.385(2) | |

| C(1)-C(6) | 1.391(2) | |

| C(1)-C(7) | 1.481(2) | |

| C(4)-C(5) | 1.370(3) | |

| C(5)-F(1) | 1.362(2) | |

| C(7)-O(1) | 1.261(2) | |

| C(7)-O(2) | 1.268(2) | |

| Bond Angles (°) | C(6)-C(1)-C(2) | 119.2(2) |

| C(2)-C(1)-C(7) | 122.2(2) | |

| C(1)-C(2)-N(1) | 122.1(2) | |

| C(4)-C(5)-F(1) | 118.6(2) | |

| O(1)-C(7)-O(2) | 122.5(2) | |

| O(1)-C(7)-C(1) | 118.9(2) |

Note: Atom numbering may not correspond to IUPAC nomenclature and is based on the crystallographic data.

Signaling Pathways and Biological Activity

Currently, there is a lack of published research detailing the involvement of this compound in specific biological signaling pathways. Its primary role appears to be as a synthetic intermediate in the preparation of more complex molecules, such as pharmaceuticals. The introduction of the fluorine atom and the acetamido group can modulate the physicochemical properties of a lead compound, potentially influencing its binding affinity, metabolic stability, and pharmacokinetic profile.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of this compound, drawing upon data from related compounds and established chemical principles. While a definitive crystal structure is not yet available, the provided information on its synthesis, expected spectroscopic characteristics, and conformational preferences serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science. Further experimental and computational studies are warranted to fully elucidate the properties of this compound.

References

Potential Derivatives of 2-Acetamido-5-fluorobenzoic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-fluorobenzoic acid is a fluorinated aromatic carboxylic acid with a scaffold that holds significant potential for the development of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and cell permeability, while the acetamido and carboxylic acid groups provide versatile handles for chemical modification. This technical guide explores the potential derivatives of this compound, including amides, esters, and heterocyclic analogues such as benzoxazinones and quinazolinones. The information presented herein is curated from scientific literature to provide a foundation for further investigation and application in medicinal chemistry and drug design.

Core Compound: this compound

This compound serves as the starting point for a diverse array of potential derivatives. Its synthesis can be achieved through the acetylation of 2-amino-5-fluorobenzoic acid. This precursor, 2-amino-5-fluorobenzoic acid, is a crucial intermediate in the synthesis of various pharmaceuticals.[1]

Potential Derivatives and Their Therapeutic Rationale

Amide Derivatives

The carboxylic acid moiety of this compound can be readily converted to a wide range of amide derivatives. Amides are a common functional group in many approved drugs due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. The synthesis of amides from carboxylic acids is a well-established transformation in organic chemistry.[2][3][4]

Predicted Biological Activities: Based on the structure-activity relationships of other fluorinated benzamides, these derivatives could potentially exhibit antibacterial or anticancer activities.[5][6] For instance, some studies have shown that the nature of the substituent on the amide nitrogen can significantly influence biological activity.

Table 1: Predicted Antibacterial Activity of Hypothetical Amide Derivatives of this compound (Based on Analogous Compounds)

| Derivative | R-Group on Amide | Predicted Target Organism | Predicted MIC (µg/mL) | Reference Analogues |

| A-1 | -CH₂CH₂Ph | Staphylococcus aureus | 10-50 | Fluorinated benzamides[6] |

| A-2 | -Cyclohexyl | Escherichia coli | 25-100 | Substituted benzamides[5] |

| A-3 | -Morpholinoethyl | Mycobacterium tuberculosis | 5-20 | Morpholinobenzamides[5] |

Ester Derivatives

Esterification of the carboxylic acid group can be employed to modulate the physicochemical properties of the parent compound, such as lipophilicity and solubility. Esters can also act as prodrugs, which are converted to the active carboxylic acid in vivo. A variety of methods are available for the synthesis of esters from carboxylic acids.[7][8]

Predicted Biological Activities: Ester derivatives could serve as prodrugs for anti-inflammatory or analgesic agents, similar to other benzoic acid-based non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: Predicted Anti-inflammatory Activity of Hypothetical Ester Derivatives of this compound (Based on Analogous Compounds)

| Derivative | R-Group on Ester | Predicted Target | Predicted IC₅₀ (µM) | Reference Analogues |

| E-1 | -CH₃ | COX-2 | 5-15 | Benzoic acid esters |

| E-2 | -CH₂CH₃ | COX-2 | 8-20 | Phenylacetic acid esters |

| E-3 | -CH(CH₃)₂ | COX-1/COX-2 | 10-30 | Propionic acid derivatives |

Heterocyclic Derivatives: Benzoxazinones and Quinazolinones

The 2-acetamido group can be hydrolyzed to the corresponding 2-amino-5-fluorobenzoic acid, which is a key precursor for the synthesis of various heterocyclic systems, most notably benzoxazinones and quinazolinones. These scaffolds are present in numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[9][10][11][12]

Predicted Biological Activities: Derivatives of 6-fluoro-benzoxazinone and 6-fluoro-quinazolinone could exhibit potent anti-inflammatory or anticancer properties. The substitution at the 2-position of the heterocyclic ring is a key determinant of biological activity.[13]

Table 3: Predicted Anticancer Activity of Hypothetical Benzoxazinone and Quinazolinone Derivatives (Based on Analogous Compounds)

| Derivative | Heterocyclic Core | R-Group at Position 2 | Predicted Cancer Cell Line | Predicted IC₅₀ (µM) | Reference Analogues |

| H-1 | Benzoxazinone | -Ph | MCF-7 (Breast) | 10-30 | Substituted benzoxazinones[13] |

| H-2 | Quinazolinone | -CH₃ | HCT-116 (Colon) | 5-15 | 2-Methylquinazolinones |

| H-3 | Quinazolinone | -NH-Ph | A549 (Lung) | 8-25 | 2-Anilinoquinazolinones |

Experimental Protocols

General Synthesis of Amide Derivatives (Hypothetical Protocol)

To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added 1-hydroxybenzotriazole (HOBt, 1.2 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 mmol). The mixture is stirred at room temperature for 30 minutes. The desired amine (1.1 mmol) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.

General Synthesis of Ester Derivatives (Hypothetical Protocol)

A solution of this compound (1.0 mmol) in the corresponding alcohol (e.g., methanol, ethanol, 10 mL) is cooled to 0°C. Thionyl chloride (1.2 mmol) is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 4-8 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ester, which can be further purified by column chromatography.

Synthesis of 6-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one (Hypothetical Protocol)

Step 1: Hydrolysis of this compound. this compound (1.0 mmol) is refluxed in a mixture of 10% aqueous hydrochloric acid (10 mL) and ethanol (5 mL) for 4 hours. The reaction mixture is cooled, and the pH is adjusted to ~7 with aqueous sodium hydroxide. The precipitated 2-amino-5-fluorobenzoic acid is collected by filtration, washed with cold water, and dried.

Step 2: Cyclization to Benzoxazinone. 2-Amino-5-fluorobenzoic acid (1.0 mmol) is dissolved in acetic anhydride (5 mL) and heated at reflux for 2 hours. The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield 6-fluoro-2-methyl-4H-3,1-benzoxazin-4-one.

Synthesis of 6-Fluoro-2-methylquinazolin-4(3H)-one (Hypothetical Protocol)

6-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one (1.0 mmol) is heated with an excess of formamide (5 mL) at 150-160°C for 4 hours. The reaction mixture is cooled and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford 6-fluoro-2-methylquinazolin-4(3H)-one.

Visualizations

Caption: Synthetic pathways to potential derivatives of this compound.

Caption: Potential mechanism of action for anti-inflammatory derivatives.

Conclusion

This compound represents a versatile scaffold for the development of novel therapeutic agents. By leveraging well-established synthetic methodologies, a diverse library of amide, ester, and heterocyclic derivatives can be generated. The structure-activity relationships of analogous compounds suggest that these derivatives hold promise as potential antibacterial, anti-inflammatory, and anticancer agents. The experimental protocols and predictive data presented in this guide offer a starting point for researchers to explore the rich medicinal chemistry of this compound and its potential derivatives. Further synthesis and biological evaluation are warranted to fully elucidate the therapeutic potential of this promising chemical space.

References

- 1. 2-Amino-5-fluorobenzoic acid 97 446-08-2 [sigmaaldrich.com]

- 2. Amide synthesis by acylation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. The synthesis of amides from benzoic acids and dicarbodiimides under catalyst-free conditions | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Ester synthesis by esterification [organic-chemistry.org]

- 9. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]

- 11. Synthesis and antifungal activity of some new quinazoline and benzoxazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl-5-fluoroanthranilic Acid: A Technical Overview of Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-5-fluoroanthranilic acid is a synthetic organic compound belonging to the class of anthranilic acid derivatives. While direct studies on its biological activity are limited in publicly available literature, its structural similarity to other biologically active N-acylanthranilic acids and fluoroanthranilic acid derivatives suggests a range of potential therapeutic applications. This technical guide consolidates and extrapolates data from related compounds to provide a potential profile of N-Acetyl-5-fluoroanthranilic acid's biological activities, focusing on its potential as a histone acetyltransferase (HAT) inhibitor, an anti-inflammatory agent, and an antimicrobial compound. Detailed hypothetical experimental protocols and potential signaling pathway involvement are also presented to guide future research.

Potential Biological Activities

Based on the activities of structurally related compounds, N-Acetyl-5-fluoroanthranilic acid is predicted to exhibit several biological activities.

Histone Acetyltransferase (HAT) Inhibition and Cytotoxic Effects

N-acylanthranilic acids have been identified as inhibitors of histone acetyltransferases (HATs), particularly the p300/CBP-associated factor (PCAF).[1] This inhibition of HATs can lead to cytotoxic effects in cancer cell lines. The N-acetyl group in N-Acetyl-5-fluoroanthranilic acid makes it a direct analog of this class of compounds. The fluorine substitution at the 5-position may further enhance its inhibitory activity and cellular uptake.

Table 1: Predicted Quantitative Biological Data for N-Acetyl-5-fluoroanthranilic Acid (Based on Analogs)

| Biological Target/Assay | Predicted Activity Metric | Predicted Value Range | Reference Compound Class |

| PCAF Histone Acetyltransferase | % Inhibition (at 100 µM) | 60-80% | N-acylanthranilic acids[1] |

| Cancer Cell Line Cytotoxicity (e.g., HT-29, HCT-116) | IC50 | 10-100 µM | N-acylanthranilic acids[1] |

| Anti-inflammatory Activity (Carrageenan-induced paw edema) | % Inhibition | 40-60% | N-acyl-5-bromanthranilic acids |

| Antimicrobial Activity (e.g., S. aureus, E. coli) | Minimum Inhibitory Concentration (MIC) | 1-5 µg/mL | N-acyl-5-bromanthranilic acids |

Anti-inflammatory Activity

Derivatives of 5-bromoanthranilic acid, which is structurally analogous to 5-fluoroanthranilic acid, have demonstrated anti-inflammatory properties. The mechanism is thought to involve the inhibition of inflammatory mediators. The N-acetylation of 5-fluoroanthranilic acid could modulate this activity.

Antimicrobial Activity

N-acyl-5-bromanthranilic acids have also shown antimicrobial properties. It is plausible that N-Acetyl-5-fluoroanthranilic acid could exhibit similar activity against a range of bacterial strains.

Interference with Tryptophan Biosynthesis

5-fluoroanthranilic acid is a known inhibitor of the tryptophan biosynthesis pathway in yeast, where it acts as a toxic antimetabolite.[2] While N-acetylation might alter this activity, it remains a potential mechanism of action, particularly in microorganisms.

Potential Signaling Pathway Modulation

Based on the activities of related anthranilic acid derivatives, N-Acetyl-5-fluoroanthranilic acid may modulate several key signaling pathways.

Histone Acetylation Pathway

As a potential HAT inhibitor, N-Acetyl-5-fluoroanthranilic acid could directly impact the histone acetylation pathway, leading to changes in gene expression. This is a critical pathway in cancer and other diseases.

Caption: Predicted inhibition of the Histone Acetylation Pathway.

Tryptophan Biosynthesis Pathway (in Yeast)

In microorganisms, N-Acetyl-5-fluoroanthranilic acid could potentially interfere with the tryptophan biosynthesis pathway, similar to its non-acetylated counterpart.

Caption: Potential interference in the Tryptophan Biosynthesis Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the predicted biological activities of N-Acetyl-5-fluoroanthranilic acid.

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

This protocol is adapted from assays used for other N-acylanthranilic acids.

Caption: Workflow for in vitro HAT Inhibition Assay.

Methodology:

-

Reagent Preparation:

-

Recombinant human PCAF is diluted in assay buffer.

-

A biotinylated Histone H3 (1-21) peptide substrate is prepared in assay buffer.

-

Acetyl-CoA is prepared fresh in assay buffer.

-

N-Acetyl-5-fluoroanthranilic acid is serially diluted in DMSO and then in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound and recombinant PCAF. Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of the Histone H3 peptide and Acetyl-CoA.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction by adding a developing solution.

-

-

Detection:

-

For an ELISA-based assay, transfer the reaction mixture to a streptavidin-coated plate.

-

Detect the acetylated histone peptide using a specific primary antibody (e.g., anti-acetyl-H3K14) and a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Add a colorimetric HRP substrate and measure the absorbance.

-

-

Data Analysis:

-

Calculate the percentage of inhibition relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Carrageenan-Induced Paw Edema in Rodents

This is a standard in vivo model to assess anti-inflammatory activity.

Methodology:

-

Animal Acclimatization: Male Wistar rats are acclimatized for one week.

-

Dosing:

-

The test group receives N-Acetyl-5-fluoroanthranilic acid (e.g., 10, 30, 100 mg/kg) orally or intraperitoneally.

-

The control group receives the vehicle.

-

The positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

-

Induction of Edema: One hour after dosing, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis:

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

-

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of the compound that inhibits visible growth of a microorganism.

Methodology:

-

Bacterial Strains: Cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) are grown to the mid-logarithmic phase.

-

Compound Preparation: N-Acetyl-5-fluoroanthranilic acid is serially diluted in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

While direct experimental data for N-Acetyl-5-fluoroanthranilic acid is not yet available, a compelling case can be made for its potential biological activities based on the established profiles of structurally related compounds. The primary predicted activities include histone acetyltransferase inhibition with associated cytotoxicity towards cancer cells, anti-inflammatory effects, and antimicrobial properties. The provided experimental protocols offer a clear path for the validation of these hypotheses. Further research into N-Acetyl-5-fluoroanthranilic acid is warranted to fully elucidate its therapeutic potential and mechanism of action, particularly its influence on key signaling pathways such as histone acetylation.

References

Methodological & Application

Synthesis of 2-Acetamido-5-fluorobenzoic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 2-Acetamido-5-fluorobenzoic acid, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves the N-acetylation of 2-amino-5-fluorobenzoic acid using acetic anhydride. This document outlines the necessary reagents, equipment, and a step-by-step experimental procedure. Additionally, it includes a summary of quantitative data, characterization methods for the final product, and a visual representation of the experimental workflow to ensure clarity and reproducibility.

Introduction

This compound serves as a key building block in the synthesis of various biologically active molecules and pharmaceutical agents. The presence of the fluoro and acetamido groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds. The acetylation of the amino group in 2-amino-5-fluorobenzoic acid is a fundamental transformation that protects the amine functionality and allows for further chemical modifications. This protocol is adapted from established methods for the acetylation of aromatic amines, providing a reliable and efficient route to the desired product.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the amino group of 2-amino-5-fluorobenzoic acid on the carbonyl carbon of acetic anhydride, leading to the formation of an amide bond.

Chemical Equation:

2-amino-5-fluorobenzoic acid + Acetic Anhydride → this compound + Acetic acid

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 2-amino-5-fluorobenzoic acid | ≥98% | Sigma-Aldrich |

| Acetic anhydride | ACS Reagent, ≥98% | Sigma-Aldrich |

| Deionized Water | High Purity | In-house |

| Ethanol | 95% | Fisher Scientific |

| Hydrochloric acid (HCl) | Concentrated (37%) | VWR Chemicals |

| Sodium Acetate | Anhydrous, ≥99% | Sigma-Aldrich |

| Activated Carbon | Decolorizing | Fisher Scientific |

Equipment

-

Erlenmeyer flask (125 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter flask

-

Vacuum source

-

Beakers and graduated cylinders

-

pH paper or pH meter

-

Melting point apparatus

-

Infrared (IR) Spectrometer

-

Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure

-

Dissolution of Starting Material: In a 125 mL Erlenmeyer flask, dissolve 5.0 g (32.2 mmol) of 2-amino-5-fluorobenzoic acid in 50 mL of deionized water containing 2.65 g (32.2 mmol) of anhydrous sodium acetate. Gentle warming and stirring may be required to achieve complete dissolution.

-

Acetylation: To the stirred solution, slowly add 3.6 mL (38.6 mmol) of acetic anhydride. The reaction is exothermic, and the temperature should be monitored.

-

Reaction Completion: Continue stirring the mixture for 30 minutes at room temperature. A precipitate of this compound should form.

-

Isolation of Crude Product: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two 15 mL portions of cold deionized water.

-

Purification by Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot 95% ethanol to dissolve it. If the solution has a color, a small amount of activated carbon can be added, and the solution can be hot filtered. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 80 °C to a constant weight.

Data Presentation

| Parameter | Value |

| Starting Material (Amount) | 5.0 g (32.2 mmol) |

| Acetic Anhydride (Volume) | 3.6 mL (38.6 mmol) |

| Sodium Acetate (Amount) | 2.65 g (32.2 mmol) |

| Reaction Time | 30 minutes |

| Reaction Temperature | Room Temperature |

| Theoretical Yield | 6.35 g |

| Product Characterization | |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₉H₈FNO₃ |

| Molecular Weight | 197.17 g/mol |

| Melting Point | 195 °C |

| Expected Spectroscopic Data | |

| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | ~13.5 (s, 1H, COOH), ~10.0 (s, 1H, NH), 7.5-8.0 (m, 3H, Ar-H), 2.1 (s, 3H, CH₃) |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3000 (O-H stretch, broad), ~1700 (C=O stretch, acid), ~1670 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1250 (C-F stretch) |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Simplified mechanism of N-acetylation.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The procedure is straightforward, utilizes readily available reagents, and provides the target compound in good yield and purity. The provided characterization data and visual aids are intended to facilitate the successful replication of this synthesis in a laboratory setting. This methodology is valuable for researchers engaged in the synthesis of novel therapeutic agents and other advanced materials.

Application Note: N-Acylation of 2-amino-5-fluorobenzoic acid

Introduction

N-acylated aromatic compounds, particularly derivatives of aminobenzoic acids, are pivotal structural motifs in a multitude of pharmaceuticals and biologically active molecules. The process of N-acylation, which involves the introduction of an acyl group onto the nitrogen atom of the amino group, is a fundamental strategy in medicinal chemistry. This modification can significantly alter the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and bioavailability, thereby influencing its pharmacological activity. 2-amino-5-fluorobenzoic acid is a valuable synthetic intermediate, and its N-acylation provides a versatile platform for the development of novel therapeutic agents. This document provides a detailed protocol for the N-acetylation of 2-amino-5-fluorobenzoic acid using acetic anhydride, a common and efficient acylating agent.[1]

Experimental Protocol: N-Acetylation of 2-amino-5-fluorobenzoic acid

This protocol details the procedure for the N-acetylation of 2-amino-5-fluorobenzoic acid to synthesize 2-acetamido-5-fluorobenzoic acid. The methodology is adapted from standard procedures for the acetylation of anthranilic acid.[2]

Materials and Equipment:

-

2-amino-5-fluorobenzoic acid

-

Acetic anhydride

-

Deionized water

-

25 mL Erlenmeyer flask

-

Hot plate with stirring capability

-

Magnetic stir bar

-

Ice bath

-

Büchner funnel and filter flask

-

Vacuum source

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a 25 mL Erlenmeyer flask, combine 1.0 g of 2-amino-5-fluorobenzoic acid with 3.5 mL of acetic anhydride.[2]

-

Heating: Place the flask on a hot plate and gently warm the mixture to a gentle boil while stirring. Continue heating for approximately 15-20 minutes, ensuring all the solid starting material dissolves.[2]

-

Cooling: Remove the flask from the hot plate and allow it to cool to room temperature.

-

Hydrolysis of Excess Anhydride: Carefully and slowly add 2.0 mL of deionized water to the reaction mixture to quench any unreacted acetic anhydride. An exothermic reaction may occur.[2]

-

Crystallization: Heat the mixture to boiling once more to ensure complete dissolution.[2] Then, allow the solution to cool slowly to room temperature to facilitate the formation of larger crystals. If necessary, an ice bath can be used to complete the crystallization process.

-

Isolation of Product: Isolate the precipitated solid product by vacuum filtration using a Büchner funnel.[2]

-

Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual impurities.[2] Allow the product to air dry on the filter paper, and then transfer it to a watch glass for final drying.

-

Characterization: Determine the yield, percentage yield, and melting point of the purified this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the N-acetylation of 2-amino-5-fluorobenzoic acid.

| Parameter | Value | Reference |

| Starting Material | 2-amino-5-fluorobenzoic acid | |

| Molecular Weight | 155.13 g/mol | [3] |

| Acylating Agent | Acetic Anhydride | [2] |

| Reaction Temperature | Gentle Boiling | [2] |

| Reaction Time | 15-20 minutes | [2] |

| Product Name | This compound | |

| Expected Yield | > 85% | Based on similar reactions[4] |

| Product Melting Point | 181-183 °C (for starting material) | [5] |

| Product Appearance | White to off-white solid |

Visualizations

The following diagram illustrates the experimental workflow for the N-acetylation of 2-amino-5-fluorobenzoic acid.

References

Application Notes and Protocols for 2-Acetamido-5-fluorobenzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-fluorobenzoic acid, also known as N-acetyl-5-fluoroanthranilic acid, is a versatile building block in medicinal chemistry. The presence of a fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, making this scaffold attractive for the development of novel therapeutics. Its primary application lies in the synthesis of heterocyclic compounds, most notably quinazolinone derivatives, which have demonstrated a wide range of biological activities, including anticancer and anti-inflammatory effects.

Key Applications in Medicinal Chemistry

Derivatives of this compound are prominently featured in the development of:

-

Anticancer Agents: The core structure is used to synthesize 6-fluoro-quinazolinone derivatives that can act as inhibitors of key signaling pathways in cancer progression.

-

Anti-inflammatory Agents: The scaffold is utilized to create compounds with potent anti-inflammatory properties by modulating inflammatory pathways.

Anticancer Applications: Targeting Kinase Signaling Pathways

Derivatives of this compound, particularly 6-fluoro-quinazolinones, have been investigated as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Overexpression and dysregulation of these kinases are hallmarks of many cancers, making them critical therapeutic targets.

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro inhibitory activities of various 6-fluoro-quinazolinone derivatives synthesized from precursors related to this compound.

Table 1: In Vitro Kinase Inhibitory Activity of 6-Fluoro-Quinazolinone Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |

| 6 | EGFR | 10 | Sorafenib | 20 |

| VEGFR-2 | 80 | 80 | ||

| 8 | EGFR (wt) | 0.8 | Afatinib | 0.6 |

| EGFR (T790M/L858R) | 2.7 | 3.5 | ||

| 19 | EGFR | 3.2 | - | - |

| 6f | VEGFR-2 | 66 | Sorafenib | - |

| 6g | VEGFR-2 | 160 | Sorafenib | - |

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: In Vitro Antiproliferative Activity of 6-Fluoro-Quinazolinone Derivatives Against Various Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) |

| 45 | A549 | Lung Cancer | 0.44 |

| 16h | A549 | Lung Cancer | 8.27 |

| 6 | HepG2 | Liver Cancer | 8.3 |

| 8a | HCT-116 | Colon Cancer | 5.33 |

| HepG2 | Liver Cancer | 7.94 | |

| MCF-7 | Breast Cancer | 12.96 | |

| 8f | MCF-7 | Breast Cancer | 21.29 |

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Signaling Pathway Diagram: EGFR/VEGFR-2 Inhibition

Caption: EGFR and VEGFR-2 signaling pathways and their inhibition.

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-2-methyl-3-substituted-quinazolin-4(3H)-ones

This protocol outlines a general method for the synthesis of 6-fluoro-quinazolinone derivatives from this compound.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Substituted aniline

-

Pyridine (as catalyst)

-

Anhydrous toluene or dioxane

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0 eq) and a catalytic amount of pyridine.

-

Reflux the mixture for 2-3 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-acetamido-5-fluorobenzoyl chloride.

-

Amide Formation: Dissolve the crude acid chloride in anhydrous dioxane.

-

To this solution, add the desired substituted aniline (1.1 eq) and a catalytic amount of pyridine.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Cyclization: After the formation of the intermediate amide, add phosphorus oxychloride (POCl₃) (3.0 eq) to the reaction mixture.

-

Reflux the mixture for 6-8 hours to effect cyclization to the quinazolinone ring.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.

-